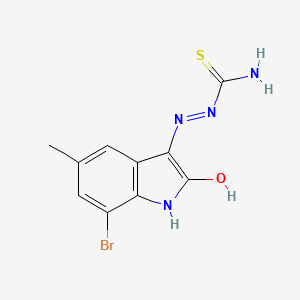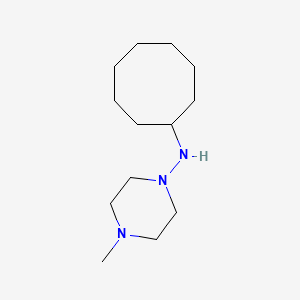
N'-(3-methoxybenzoyl)-2-pyrazinecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-(3-methoxybenzoyl)-2-pyrazinecarbohydrazide, also known as MPCH, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MPCH is a pyrazine derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been extensively studied.
Mechanism of Action
The mechanism of action of N'-(3-methoxybenzoyl)-2-pyrazinecarbohydrazide is not fully understood. However, studies have shown that N'-(3-methoxybenzoyl)-2-pyrazinecarbohydrazide inhibits the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the production of inflammatory mediators. N'-(3-methoxybenzoyl)-2-pyrazinecarbohydrazide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N'-(3-methoxybenzoyl)-2-pyrazinecarbohydrazide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N'-(3-methoxybenzoyl)-2-pyrazinecarbohydrazide inhibits the proliferation of cancer cells, induces apoptosis, and reduces the production of inflammatory mediators. N'-(3-methoxybenzoyl)-2-pyrazinecarbohydrazide has also been shown to have anti-diabetic effects by reducing blood glucose levels and improving insulin sensitivity. In addition, N'-(3-methoxybenzoyl)-2-pyrazinecarbohydrazide has been shown to have antimicrobial and antioxidant properties.
Advantages and Limitations for Lab Experiments
N'-(3-methoxybenzoyl)-2-pyrazinecarbohydrazide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized using different methods. N'-(3-methoxybenzoyl)-2-pyrazinecarbohydrazide is also soluble in various solvents, making it easy to prepare for experiments. However, one limitation of using N'-(3-methoxybenzoyl)-2-pyrazinecarbohydrazide in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on N'-(3-methoxybenzoyl)-2-pyrazinecarbohydrazide. One area of research is to further investigate its mechanism of action, which could lead to the development of more effective drugs for the treatment of cancer, inflammation, and other diseases. Another area of research is to study the potential applications of N'-(3-methoxybenzoyl)-2-pyrazinecarbohydrazide in agriculture and environmental science, such as its use as a plant disease control agent or water treatment agent. Additionally, research could focus on developing new methods for synthesizing N'-(3-methoxybenzoyl)-2-pyrazinecarbohydrazide that are more efficient and environmentally friendly.
Synthesis Methods
N'-(3-methoxybenzoyl)-2-pyrazinecarbohydrazide has been synthesized using different methods, including the reaction of 3-methoxybenzoyl hydrazide with pyrazine-2-carboxylic acid in the presence of a dehydrating agent. Another method involves the reaction of 3-methoxybenzoyl hydrazide with pyrazine-2-carboxylic acid hydrazide in the presence of a coupling agent. The synthesis of N'-(3-methoxybenzoyl)-2-pyrazinecarbohydrazide has also been achieved using microwave irradiation and solvent-free conditions.
Scientific Research Applications
N'-(3-methoxybenzoyl)-2-pyrazinecarbohydrazide has been studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, N'-(3-methoxybenzoyl)-2-pyrazinecarbohydrazide has been investigated for its anti-tumor, anti-inflammatory, and anti-viral properties. N'-(3-methoxybenzoyl)-2-pyrazinecarbohydrazide has also been studied for its potential use as an anti-diabetic agent. In agriculture, N'-(3-methoxybenzoyl)-2-pyrazinecarbohydrazide has been tested for its ability to control plant diseases caused by fungi and bacteria. In environmental science, N'-(3-methoxybenzoyl)-2-pyrazinecarbohydrazide has been studied for its potential use as a corrosion inhibitor and as a water treatment agent.
properties
IUPAC Name |
N'-(3-methoxybenzoyl)pyrazine-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O3/c1-20-10-4-2-3-9(7-10)12(18)16-17-13(19)11-8-14-5-6-15-11/h2-8H,1H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AESNQMLYFVSESW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NNC(=O)C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(3-methoxybenzoyl)pyrazine-2-carbohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-oxo-2-phenyl-5-(1-pyrrolidinyl)-2,3-dihydro-4-pyridazinyl]acetamide](/img/structure/B5692229.png)





![1-(3,5-dichloro-4-methylbenzoyl)-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B5692265.png)
![{1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinyl}(2-pyridinyl)methanone](/img/structure/B5692275.png)
![3-chloro-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B5692276.png)
![3-piperidin-3-yl-N-[(1-propyl-1H-imidazol-2-yl)methyl]benzamide](/img/structure/B5692281.png)


